5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone
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Overview
Description
5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone is a heterocyclic organic compound that contains a pyridinone ring substituted with chloro, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. One common method might include the nitration of a precursor pyridinone compound followed by chlorination and methylation under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and thionyl chloride for chlorination, are often used.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Amino-6-methyl-3-nitro-2(1H)-pyridinone.
Substitution: 5-Substituted-6-methyl-3-nitro-2(1H)-pyridinone derivatives.
Oxidation: 5-Chloro-6-carboxy-3-nitro-2(1H)-pyridinone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methyl-2(1H)-pyridinone
- 5-Chloro-3-nitro-2(1H)-pyridinone
- 6-Methyl-3-nitro-2(1H)-pyridinone
Comparison
Compared to similar compounds, 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone is unique due to the specific combination of chloro, methyl, and nitro substituents. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56960-83-9 |
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Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.57 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) |
InChI Key |
DIPCSOLPGVNRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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